molecular formula C28H27N3O4 B300803 ethyl 4-{2,5-dimethyl-3-[(E)-{2-[(naphthalen-1-yloxy)acetyl]hydrazinylidene}methyl]-1H-pyrrol-1-yl}benzoate

ethyl 4-{2,5-dimethyl-3-[(E)-{2-[(naphthalen-1-yloxy)acetyl]hydrazinylidene}methyl]-1H-pyrrol-1-yl}benzoate

Cat. No. B300803
M. Wt: 469.5 g/mol
InChI Key: SBHOPAOKIYVZNB-STBIYBPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{2,5-dimethyl-3-[(E)-{2-[(naphthalen-1-yloxy)acetyl]hydrazinylidene}methyl]-1H-pyrrol-1-yl}benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyrrole family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of ethyl 4-{2,5-dimethyl-3-[(E)-{2-[(naphthalen-1-yloxy)acetyl]hydrazinylidene}methyl]-1H-pyrrol-1-yl}benzoate is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been found to inhibit the activity of various enzymes involved in the inflammatory response, leading to its anti-inflammatory properties.
Biochemical and Physiological Effects:
Ethyl 4-{2,5-dimethyl-3-[(E)-{2-[(naphthalen-1-yloxy)acetyl]hydrazinylidene}methyl]-1H-pyrrol-1-yl}benzoate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 4-{2,5-dimethyl-3-[(E)-{2-[(naphthalen-1-yloxy)acetyl]hydrazinylidene}methyl]-1H-pyrrol-1-yl}benzoate in lab experiments include its potential applications in the field of medicinal chemistry and its ability to exhibit significant antitumor activity against various cancer cell lines. However, the limitations of using this compound in lab experiments include its complex synthesis method and the lack of a complete understanding of its mechanism of action.

Future Directions

There are several future directions for the research on ethyl 4-{2,5-dimethyl-3-[(E)-{2-[(naphthalen-1-yloxy)acetyl]hydrazinylidene}methyl]-1H-pyrrol-1-yl}benzoate. One of the major directions is to further investigate its mechanism of action and identify the specific targets of the compound. Another direction is to explore its potential applications in the treatment of various inflammatory diseases. Additionally, there is a need to optimize the synthesis method of this compound to make it more efficient and cost-effective.

Synthesis Methods

Ethyl 4-{2,5-dimethyl-3-[(E)-{2-[(naphthalen-1-yloxy)acetyl]hydrazinylidene}methyl]-1H-pyrrol-1-yl}benzoate has been synthesized using various methods. One of the most commonly used methods involves the condensation of 2,5-dimethyl-1H-pyrrole-1-carboxylic acid with naphthalen-1-ylacetic acid hydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The resulting compound is then reacted with ethyl 4-bromobenzoate in the presence of potassium carbonate to obtain the final product.

Scientific Research Applications

Ethyl 4-{2,5-dimethyl-3-[(E)-{2-[(naphthalen-1-yloxy)acetyl]hydrazinylidene}methyl]-1H-pyrrol-1-yl}benzoate has potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

Product Name

ethyl 4-{2,5-dimethyl-3-[(E)-{2-[(naphthalen-1-yloxy)acetyl]hydrazinylidene}methyl]-1H-pyrrol-1-yl}benzoate

Molecular Formula

C28H27N3O4

Molecular Weight

469.5 g/mol

IUPAC Name

ethyl 4-[2,5-dimethyl-3-[(E)-[(2-naphthalen-1-yloxyacetyl)hydrazinylidene]methyl]pyrrol-1-yl]benzoate

InChI

InChI=1S/C28H27N3O4/c1-4-34-28(33)22-12-14-24(15-13-22)31-19(2)16-23(20(31)3)17-29-30-27(32)18-35-26-11-7-9-21-8-5-6-10-25(21)26/h5-17H,4,18H2,1-3H3,(H,30,32)/b29-17+

InChI Key

SBHOPAOKIYVZNB-STBIYBPSSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=N/NC(=O)COC3=CC=CC4=CC=CC=C43)C

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)COC3=CC=CC4=CC=CC=C43)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)COC3=CC=CC4=CC=CC=C43)C

Origin of Product

United States

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